molecular formula C4H9BrO B1332129 3-Bromo-2-methylpropan-1-ol CAS No. 40145-08-2

3-Bromo-2-methylpropan-1-ol

Cat. No. B1332129
CAS RN: 40145-08-2
M. Wt: 153.02 g/mol
InChI Key: KIBOHRIGZMLNNS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropan-1-ol is a chemical compound with the CAS Number: 40145-08-2. It has a molecular weight of 153.02 and its IUPAC name is 3-bromo-2-methyl-1-propanol .


Synthesis Analysis

This compound is used as a starting material in the total syntheses of various compounds. For instance, it is used in the total syntheses of epothilone C and bistramide A . It can also be used as a structural modifier in homochiral porous molecular networks .


Molecular Structure Analysis

The linear formula of 3-Bromo-2-methylpropan-1-ol is C4H9BrO . For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

3-Bromo-2-methylpropan-1-ol acts as a reagent in the synthesis of the major metabolites of febuxostat . It is also used as a precursor to synthesize the phase II mexiletine metabolite, ®-mexiletine N -carbonyloxy-β-D-glucuronide .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpropan-1-ol is a liquid at room temperature. It has a refractive index of 1.484 and a density of 1.461 g/mL at 20 °C . It has a boiling point of 73-74 °C/9 mmHg .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-methylpropan-1-ol: is a valuable reagent in organic synthesis. It serves as a starting material in the total syntheses of complex molecules like epothilone C and bistramide A . These compounds have significant pharmacological interest due to their anticancer properties. Additionally, this compound can be used to modify structures in homochiral porous molecular networks, which are crucial for enantioselective catalysis .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-methylpropan-1-ol is utilized in the synthesis of major metabolites of drugs such as febuxostat , which is used in the treatment of gout . It also acts as a precursor for the synthesis of the phase II mexiletine metabolite, ®-mexiletine N-carbonyloxy-β-D-glucuronide , which is important for understanding the drug’s metabolism .

Material Science

The compound’s role in material science is highlighted by its use as a structural modifier in the construction of homochiral porous molecular networks . These networks have potential applications in gas storage, separation technologies, and catalysis, making 3-Bromo-2-methylpropan-1-ol a compound of interest for developing new materials.

Analytical Chemistry

In analytical chemistry, 3-Bromo-2-methylpropan-1-ol can be employed as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties, such as boiling point and optical activity, make it suitable for calibrating instruments and validating analytical methods .

Biochemistry

Biochemists use 3-Bromo-2-methylpropan-1-ol in the synthesis of biologically active molecules. For example, it is involved in the synthesis of muscopyridine , polycavernoside A , and allopumiliotoxin 323B′ . These molecules are studied for their biological activities, which can lead to the development of new biochemical tools or therapeutic agents.

Industrial Applications

While specific industrial uses of 3-Bromo-2-methylpropan-1-ol are not extensively documented, its role as an intermediate in the synthesis of complex organic molecules suggests its utility in the chemical industry. It may be used in the production of specialty chemicals where its bromine moiety and chiral center are advantageous for subsequent chemical transformations .

Mechanism of Action

The specific mechanism of action of 3-Bromo-2-methylpropan-1-ol depends on the context of its use. In general, in elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory system irritation respectively .

properties

IUPAC Name

3-bromo-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOHRIGZMLNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336685
Record name 3-bromo-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropan-1-ol

CAS RN

40145-08-2
Record name 3-bromo-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylpropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Bromo-2-methylpropan-1-ol interact with 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride?

A1: The research paper investigates the formation of inclusion complexes between the neutral analyte, 3-Bromo-2-methylpropan-1-ol, and the charged cyclodextrin derivative, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride. While the exact mode of interaction isn't explicitly detailed, it's suggested that the 3-Bromo-2-methylpropan-1-ol molecule (or a portion of it) gets encapsulated within the hydrophobic cavity of the cyclodextrin. This interaction is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. []

Q2: Why is determining the stability constant of this interaction important?

A2: The stability constant (K) provides a quantitative measure of the strength of the interaction between 3-Bromo-2-methylpropan-1-ol and the cyclodextrin. A higher K value indicates a stronger binding affinity. Understanding this affinity is crucial for various applications, as it can influence the solubility, stability, and controlled release of the guest molecule (in this case, 3-Bromo-2-methylpropan-1-ol). [] For example, this information could be valuable for developing formulations where cyclodextrins are used to enhance the delivery or solubility of pharmaceutical compounds.

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